1-Ethyl-1,4-diazepane
Overview
Description
1-Ethyl-1,4-diazepane is a chemical compound that belongs to the class of organic compounds known as diazepanes. Diazepanes are seven-membered heterocyclic compounds containing two nitrogen atoms. Although the provided papers do not directly discuss 1-Ethyl-1,4-diazepane, they provide insights into the synthesis and characterization of related 1,4-diazepane derivatives, which can be informative for understanding the properties and synthesis of 1-Ethyl-1,4-diazepane.
Synthesis Analysis
The synthesis of 1,4-diazepane derivatives is typically achieved through condensation reactions followed by reduction. In the second paper, the authors describe the synthesis of six 1,4-diazepanes by condensing 2,2'-(1,3-propanediyldiimino)diphenols with glyoxal or 2,3-butanedione to yield bisbenzoxazolidines, which are then reduced using BH3–DMS to form the 1,4-diazepanes . This method provides a general approach to synthesizing 1,4-diazepane derivatives, which could potentially be adapted to synthesize 1-Ethyl-1,4-diazepane by choosing appropriate starting materials and reagents.
Molecular Structure Analysis
The molecular structure of 1,4-diazepane derivatives is characterized by a seven-membered ring that can adopt different conformations. According to the second paper, the crystal structure analysis of the synthesized 1,4-diazepanes revealed that they adopt a twisted chair conformation . This conformational preference is important as it can influence the chemical reactivity and physical properties of the compounds.
Chemical Reactions Analysis
While the provided papers do not detail specific chemical reactions involving 1-Ethyl-1,4-diazepane, the general reactivity of 1,4-diazepane derivatives can be inferred. The presence of nitrogen atoms in the ring structure makes these compounds potential ligands for metal coordination and could also participate in various organic reactions such as alkylation, acylation, and nucleophilic substitution, depending on the substituents present on the diazepane ring.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,4-diazepane derivatives are influenced by their molecular structure. The twisted chair conformation of the seven-membered ring, as observed in the synthesized compounds , suggests that these compounds may have unique stereochemical properties. The presence of nitrogen atoms in the ring also implies that these compounds could exhibit basicity and form salts with acids. The exact physical properties such as melting point, boiling point, and solubility would depend on the specific substituents attached to the diazepane ring.
Scientific Research Applications
Microwave-Assisted Synthesis
- 1,4-diazepane derivatives, including 1-ethyl-1,4-diazepane, can be efficiently synthesized using microwave irradiation. This method offers rapid synthesis in good yields, indicating its potential for large-scale production and various research applications (Wlodarczyk et al., 2007).
Efflux Pump Inhibition in Bacteria
- Some derivatives of 1,4-diazepane have shown promise as efflux pump inhibitors (EPIs) in bacteria, particularly in Escherichia coli. They reduce the efflux of resistance-nodulation-cell division pumps, which can have implications in combatting antibiotic resistance (Casalone et al., 2020).
T-Type Calcium Channel Blockers
- Certain 1,4-diazepane derivatives act as T-type calcium channel blockers. They exhibit selective inhibition, offering potential therapeutic applications in diseases related to these channels (Gu et al., 2010).
Organocatalysis in Chemical Transformations
- Ethyl diazepane carboxylate, a related compound, has been used as a catalyst in organocatalytic reactions, like the oxy-Cope/Michael cascade reaction. This showcases the potential of 1,4-diazepane derivatives in facilitating complex organic transformations (Barrett et al., 2023).
Synthesis of Complex Molecular Structures
- The Ugi multicomponent reaction followed by intramolecular nucleophilic substitution has been employed for the synthesis of 1,4-diazepane systems. This approach demonstrates the versatility of 1,4-diazepane derivatives in synthesizing complex and diverse molecular structures (Banfi et al., 2007).
Potential Inhibitors of LFA-1
- 1,4-Diazepane-2-ones are studied as novel antagonists of LFA-1, a protein involved in immune responses. These compounds have shown high affinity in inhibiting the LFA-1/ICAM-1 interaction, suggesting their utility in immunological research (Wattanasin et al., 2003).
As Cannabinoid Receptor Agonists
- Some 1,4-diazepane compounds have been identified as potent agonists of the Cannabinoid receptor 2, with significant selectivity and metabolic stability. This highlights their potential application in the study of cannabinoid receptors (Riether et al., 2011).
Synthesis of Novel Triazenes
- 1,4-diazepane derivatives have been used in the synthesis of a new series of triazenes, demonstrating the chemical versatility and applicability of 1,4-diazepane in creating novel organic compounds (Moser & Vaughan, 2004).
Key Intermediate in Rho–Kinase Inhibitor Synthesis
- 1,4-Diazepane derivatives serve as key intermediates in the synthesis of certain Rho–kinase inhibitors, indicating their importance in the development of therapeutic agents (Gomi et al., 2012).
Potential Use in Anesthesia
- Ethyl 8-oxo-5,6,7,8-tetrahydro-thiazolo[3,2-a][1,3]diazepin-3-carboxylate, a compound related to 1-ethyl-1,4-diazepane, shows potential as an ultra-short acting hypnotic, indicating possible applications in anesthesia and preanesthetic medication (El-Subbagh et al., 2008).
Safety And Hazards
Future Directions
1,4-Diazepines, including 1-Ethyl-1,4-diazepane, have significant importance due to their biological activities like antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer . These derivatives with significant biological activities could be explored for potential use in the pharmaceutical industries .
properties
IUPAC Name |
1-ethyl-1,4-diazepane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-2-9-6-3-4-8-5-7-9/h8H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWFLFGDTTKLLGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCNCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00428821 | |
Record name | 1-ethyl-1,4-diazepane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00428821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-1,4-diazepane | |
CAS RN |
3619-73-6 | |
Record name | 1-ethyl-1,4-diazepane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00428821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-ethyl-1,4-diazepane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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